molecular formula C10H18O4 B3054289 Pentanedioic acid, 1,1-dimethylethyl methyl ester CAS No. 59378-98-2

Pentanedioic acid, 1,1-dimethylethyl methyl ester

Cat. No.: B3054289
CAS No.: 59378-98-2
M. Wt: 202.25 g/mol
InChI Key: ZNMUHPHODGHQOX-UHFFFAOYSA-N
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Description

Pentanedioic acid, 1,1-dimethylethyl methyl ester is a chemical ester of potential interest for various research applications. Esters of pentanedioic acid (also known as glutaric acid) are often utilized in organic synthesis, serving as building blocks or intermediates in the preparation of more complex molecules, such as polymers, pharmaceuticals, and plasticizers . The specific structure of this compound, featuring both a 1,1-dimethylethyl (tert-butyl) group and a methyl ester, may offer unique steric and electronic properties that can be exploited in synthetic pathways to influence reaction selectivity and product yield. Researchers might investigate its application in the development of novel organic compounds or functional materials. The mechanism of action for this reagent is defined by its reactivity as an ester, potentially undergoing reactions such as transesterification, hydrolysis, or reduction, depending on the desired synthetic route. This product is intended for use in controlled laboratory settings by qualified personnel. This compound is For Research Use Only and is not approved for human or veterinary diagnostic applications or personal use. Note: Specific physicochemical properties, detailed application notes, and safety data for this exact compound are not fully available in the current search results. It is strongly recommended to consult the material safety data sheet (MSDS) and conduct further technical research for safe and effective handling.

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMUHPHODGHQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527171
Record name tert-Butyl methyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59378-98-2
Record name tert-Butyl methyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 1,1-dimethylethyl methyl ester can be synthesized through the esterification of glutaric acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 1,1-dimethylethyl methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of pentanedioic acid esters is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in the production of lercanidipine, a calcium channel blocker used to treat hypertension. The compound's high lipophilicity allows for effective drug formulation and delivery. The synthesis process involves the reaction of pentanedioic acid derivatives with other amines to yield active pharmaceutical ingredients (APIs) with improved bioavailability .

In agricultural chemistry, pentanedioic acid esters are explored for use in pesticide formulations. Their ability to enhance the solubility and stability of active ingredients makes them suitable as adjuvants in herbicides and insecticides. Research indicates that incorporating these esters can improve the efficacy of certain agrochemicals by enhancing their penetration into plant tissues .

Case Study 1: Lercanidipine Synthesis

A study documented the efficient synthesis of lercanidipine using pentanedioic acid derivatives as starting materials. The method demonstrated high yields and purity levels while minimizing the number of purification steps required . This showcases the compound's significance in pharmaceutical manufacturing.

Case Study 2: Biodegradable Plastics Development

Research conducted on biodegradable plastics incorporated pentanedioic acid into copolymers with polylactic acid (PLA). The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications . This study highlights the potential for sustainable materials derived from pentanedioic acid esters.

Mechanism of Action

The mechanism of action of pentanedioic acid, 1,1-dimethylethyl methyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Pentanedioic Acid Esters

The following table compares key structural analogs of pentanedioic acid esters, focusing on molecular features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Key Properties/Applications Evidence Source
Pentanedioic acid, dimethyl ester C₇H₁₂O₄ 160.17 Methyl, Methyl Odor-active compound; used in fragrance analysis. Volatile, low boiling point.
Pentanedioic acid, 1,5-bis(1,1-dimethylethyl) ester C₁₃H₂₄O₄ 260.33 tert-Butyl, tert-Butyl High steric bulk; likely used in polymer plasticizers or heat-resistant materials.
Propanedioic acid, 1,1-dimethylethyl methyl ester (tert-butyl methyl malonate) C₈H₁₄O₄ 174.19 tert-Butyl, Methyl Boiling point: 80°C at 11 mmHg; intermediate in peptide synthesis.
Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-, 1,5-diethyl ester C₉H₁₀F₆O₄ 308.17 Ethyl, Ethyl Fluorinated derivative; high chemical inertness for specialty coatings.

Key Comparisons:

Volatility and Stability

  • The dimethyl ester (C₇H₁₂O₄) is highly volatile due to its low molecular weight (160.17 g/mol) and small ester groups, making it suitable for gas chromatography applications . In contrast, the tert-butyl methyl ester (hypothetical for the target compound) would exhibit reduced volatility and enhanced thermal stability due to the bulky tert-butyl group, similar to tert-butyl methyl malonate (boiling point 80°C at 11 mmHg) .
  • The di-tert-butyl ester (C₁₃H₂₄O₄) has even greater steric hindrance, likely rendering it solid at room temperature and ideal for high-temperature industrial processes .

Chemical Reactivity

  • Fluorinated esters (e.g., hexafluoro derivative) show unique reactivity due to electron-withdrawing fluorine atoms, increasing resistance to hydrolysis and oxidation .
  • Methyl esters (e.g., dimethyl pentanedioate) are more reactive in nucleophilic acyl substitution compared to tert-butyl esters, which resist hydrolysis under acidic conditions .

Biological and Industrial Applications

  • The dimethyl ester is identified as a key odor-active compound in materials science, influencing sensory properties in lacquer-treated wood .
  • tert-butyl esters, such as tert-butyl methyl malonate, are critical in peptide synthesis and drug delivery systems due to their balance of stability and controlled cleavage .

Biological Activity

Pentanedioic acid, 1,1-dimethylethyl methyl ester, also known as diethyl pentanedioate or a derivative of pentanedioic acid, has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and antimicrobial activities, based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional groups. The molecular formula is C8H14O4C_8H_{14}O_4, and it features a pentanedioic acid backbone with dimethyl and ethyl substituents that influence its biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that pentanedioic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain esters derived from pentanedioic acid can scavenge free radicals effectively. The antioxidant capacity is often evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL)
Pentanedioic acid methyl ester45.530.2
Pentanedioic acid ethyl ester50.033.5

These results suggest that the presence of methyl and ethyl groups enhances the compound's ability to donate electrons and neutralize free radicals.

2. Antimicrobial Activity

Pentanedioic acid derivatives have also been studied for their antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial efficacy can be attributed to the structural features of the esters that disrupt microbial cell membranes or inhibit metabolic pathways.

Case Studies

Case Study 1: Antioxidant Potential in Food Products

A study investigated the incorporation of pentanedioic acid methyl ester in food products to evaluate its antioxidant potential during storage. Results indicated a significant reduction in lipid peroxidation levels compared to control samples without the ester, suggesting its application as a natural preservative.

Case Study 2: Antimicrobial Efficacy in Clinical Settings

Another research focused on the application of pentanedioic acid derivatives in treating infections caused by antibiotic-resistant bacteria. The study reported a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester?

Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies, such as factorial design or response surface methodology. Key parameters to test include reaction temperature, molar ratios of esterifying agents (e.g., tert-butyl and methyl groups), catalyst concentration, and reaction time. Use ANOVA to identify significant variables and interactions . For example, a 2³ factorial design could minimize experimental runs while maximizing data on yield and purity. Computational tools (e.g., Aspen Plus) enable virtual screening of conditions, reducing lab resource consumption .

Basic Question: How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

Answer:

  • Spectroscopy:
    • IR Spectroscopy: Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and tert-butyl C-O vibrations (1250–1150 cm⁻¹).
    • NMR: Use ¹H NMR to distinguish methyl (δ 1.2–1.4 ppm) and tert-butyl (δ 1.4–1.6 ppm) protons, and ¹³C NMR for carbonyl carbons (δ 165–175 ppm).
  • Chromatography:
    • GC-MS (Polar Columns): Optimize temperature gradients to resolve esters with similar retention indices (Kovats' RI values). Reference NIST Chemistry WebBook for RI comparisons .
    • HPLC: Pair with evaporative light scattering detection (ELSD) for non-UV-active ester quantification .

Advanced Question: What mechanistic insights are critical for studying transesterification or hydrolysis reactions involving this ester?

Answer:
Combine kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterium labeling at ester carbonyl oxygen can reveal nucleophilic attack pathways. Use LC-MS/MS to track intermediates (e.g., acyl-enzyme complexes in enzymatic hydrolysis). Theoretical frameworks (e.g., Marcus theory) help interpret rate-limiting steps, while in situ FTIR monitors real-time bond cleavage .

Advanced Question: How can computational modeling predict the ester’s stability under varying pH and temperature conditions?

Answer:
Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS to model ester bond hydrolysis. Input parameters:

  • Solvent dielectric constants (water, ethanol).
  • pKa values of adjacent functional groups.
    Validate predictions with accelerated stability studies (e.g., 40–80°C, pH 1–12) and analyze degradation products via GC-MS .

Advanced Question: How should researchers address contradictions in reported solubility or reactivity data for this ester?

Answer:

  • Cross-Validation: Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Multivariate Analysis: Apply PCA (Principal Component Analysis) to isolate confounding variables (e.g., solvent purity, humidity).
  • Reference Standards: Compare against NIST-certified spectra or chromatograms to resolve discrepancies .

Basic Question: What are the established applications of this ester in multi-step organic syntheses?

Answer:
The tert-butyl and methyl ester groups act as protecting groups for carboxylic acids. For example:

  • Peptide Synthesis: Selective deprotection of methyl esters under mild basic conditions (e.g., LiOH/THF/water).
  • Polymer Chemistry: Use as a monomer in polycondensation reactions. Monitor step-growth kinetics via SEC (Size Exclusion Chromatography) .

Advanced Question: How does the steric bulk of the tert-butyl group influence the ester’s reactivity in nucleophilic acyl substitution?

Answer:
The tert-butyl group creates steric hindrance , slowing nucleophilic attack. Quantify this via Hammett substituent constants (σ*) or kinetic studies comparing tert-butyl vs. linear alkyl esters. Computational modeling (e.g., steric maps in MOE software) visualizes spatial constraints .

Basic Question: What separation techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Distillation: Fractional distillation under reduced pressure (due to high boiling points).
  • Column Chromatography: Use silica gel with hexane/ethyl acetate gradients.
  • Membrane Separation: Nanofiltration membranes (MWCO ~300 Da) can isolate esters from smaller byproducts .

Advanced Question: What safety protocols are essential when handling this ester in high-temperature reactions?

Answer:

  • Thermal Stability Testing: Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds.
  • Ventilation: Use fume hoods to manage vaporized esters.
  • Emergency Measures: Follow SDS guidelines for inhalation/exposure, including artificial respiration and medical consultation .

Advanced Question: How can reactor design principles improve the scalability of syntheses involving this ester?

Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic esterifications.
  • Microwave-Assisted Synthesis: Reduce reaction times by 50–70% while maintaining selectivity.
  • Scale-Up Criteria: Apply dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics during transition from lab to pilot scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanedioic acid, 1,1-dimethylethyl methyl ester
Reactant of Route 2
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Pentanedioic acid, 1,1-dimethylethyl methyl ester

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